molecular formula C18H14N2S B2663855 2-Benzyl-6-phenylimidazo[2,1-b]thiazole CAS No. 144836-52-2

2-Benzyl-6-phenylimidazo[2,1-b]thiazole

Cat. No.: B2663855
CAS No.: 144836-52-2
M. Wt: 290.38
InChI Key: YTBABLZEOMPRAQ-UHFFFAOYSA-N
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Description

2-Benzyl-6-phenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a benzyl group, a phenyl group, and an imidazo[2,1-b]thiazole core. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with α-bromo-4-substituted acetophenone compounds . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzyl-6-phenylimidazo[2,1-b]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-phenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thereby exerting anticancer effects . The compound’s structure allows it to fit into the active site of the receptor, blocking its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-6-phenylimidazo[2,1-b]thiazole is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S/c1-3-7-14(8-4-1)11-16-12-20-13-17(19-18(20)21-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBABLZEOMPRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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